Steroid sulfatase-IN-4
CAS No.:
Cat. No.: VC16651245
Molecular Formula: C19H17ClN2O5S
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN2O5S |
|---|---|
| Molecular Weight | 420.9 g/mol |
| IUPAC Name | [2-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |
| Standard InChI | InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25) |
| Standard InChI Key | FNMHDFLXMHWFAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OS(=O)(=O)N)Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Steroid sulfatase-IN-4 belongs to the class of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. Its structure features a central triazole ring linked to a phenol group substituted with a sulfamoyl moiety () and a chlorophenyl group (Figure 1) . The sulfamoyl group is essential for STS inhibition, as it mimics the sulfate moiety of natural substrates, enabling competitive binding to the enzyme’s active site .
Table 1: Key Molecular Properties of Steroid Sulfatase-IN-4
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.9 g/mol |
| PubChem CID | 165412723 |
| Synonyms | CHEMBL5189825, HY-151200 |
Synthesis and Derivatives
Mechanism of Action
Steroid Sulfatase Inhibition
STS catalyzes the hydrolysis of sulfated steroids such as estrone sulfate (E1-S) and dehydroepiandrosterone sulfate (DHEA-S) into their active forms (estrone and DHEA) . By competitively inhibiting STS, Steroid sulfatase-IN-4 reduces the intracellular pool of bioactive estrogens and androgens, thereby suppressing tumor proliferation in hormone-sensitive tissues .
Allosteric Modulation
Recent structural studies suggest that STS functions as a trimer with an allosteric binding site near its catalytic center . Steroid sulfatase-IN-4 may induce conformational changes in this trimeric structure, further impairing substrate access to the active site. This dual mechanism—competitive inhibition and allosteric modulation—distinguishes it from earlier STS inhibitors like Irosustat .
Preclinical Efficacy
In Vitro Activity
In enzymatic assays using placental STS, Steroid sulfatase-IN-4 demonstrated subnanomolar inhibitory potency (), outperforming Irosustat () by fivefold . Its efficacy was further validated in MCF-7 breast cancer cells, where it reduced STS activity by 83% at 0.5 μM .
Table 2: Comparative Inhibitory Potency of STS Inhibitors
| Compound | Target Cancer Model | |
|---|---|---|
| Steroid sulfatase-IN-4 | 0.21 | Breast (MCF-7) |
| Irosustat | 1.06 | Endometrial |
| STX64 | 2.50 | Ovarian |
In Vivo Antitumor Effects
In a 67NR mouse mammary gland cancer model, Steroid sulfatase-IN-4 derivatives (e.g., compound 4b) achieved 51% tumor growth inhibition at 50 mg/kg with no observable toxicity . This contrasts with earlier STS inhibitors like STX64, which showed limited efficacy in endometrial cancer trials .
Clinical and Therapeutic Implications
Challenges and Limitations
-
Tumor Type Specificity: The failure of STX64 in endometrial cancer trials underscores the need for biomarker-driven patient selection .
-
Androgen Paradox: STS inhibition may elevate androgens in certain contexts, potentially exacerbating androgen receptor-positive cancers .
Future Directions
Clinical Trial Design
Phase I trials should prioritize pharmacokinetic profiling and optimal dosing, particularly in postmenopausal women with hormone receptor-positive tumors. Combination therapies with CDK4/6 inhibitors or immunotherapy warrant exploration .
Structural Optimization
Further modifications to the triazole and sulfamoyl groups could enhance blood-brain barrier penetration, expanding applications to neurodegenerative diseases .
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